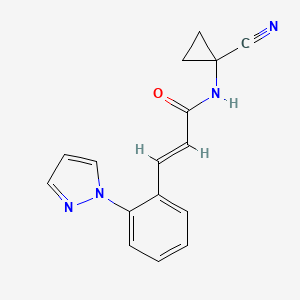

(E)-N-(1-Cyanocyclopropyl)-3-(2-pyrazol-1-ylphenyl)prop-2-enamide

描述

属性

IUPAC Name |

(E)-N-(1-cyanocyclopropyl)-3-(2-pyrazol-1-ylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c17-12-16(8-9-16)19-15(21)7-6-13-4-1-2-5-14(13)20-11-3-10-18-20/h1-7,10-11H,8-9H2,(H,19,21)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGSBYMGKQHBJU-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)NC(=O)C=CC2=CC=CC=C2N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1(C#N)NC(=O)/C=C/C2=CC=CC=C2N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-N-(1-Cyanocyclopropyl)-3-(2-pyrazol-1-ylphenyl)prop-2-enamide is a chemical compound with the molecular formula C16H14N4O and a molecular weight of 278.315 g/mol. This compound has gained attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The compound is characterized by its unique structure, which includes a cyanocyclopropyl group and a pyrazole moiety. The IUPAC name for this compound is this compound, and it is cataloged under CAS Number 1799261-65-6.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.

- Anti-inflammatory Properties : There is evidence to suggest that this compound may exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Effects : Some studies have indicated that this compound has antimicrobial properties, making it a candidate for further exploration in treating infections.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction in cytokine levels in vitro | |

| Antimicrobial | Effective against specific bacterial strains |

Case Study: Anticancer Activity

In a study conducted by Dr. Amgad Rabie's research lab, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value suggesting effective potency against the tested lines . The study proposed that the compound induces apoptosis through mitochondrial pathways.

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of this compound. Using an in vitro model, researchers observed a decrease in TNF-alpha and IL-6 production when cells were treated with this compound. This suggests that the compound could be useful in managing inflammatory diseases .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on synthesis, structural features, and pharmacological implications relative to analogous enamide and pyrazole-containing compounds.

Structural and Functional Differences

Pharmacological and Physicochemical Properties

- Target Compound: The 1-cyanocyclopropyl group reduces susceptibility to oxidative metabolism compared to the hydroxyl group in ’s compound. This modification likely extends half-life in vivo but may reduce aqueous solubility.

- Pyrazole vs.

Research Findings and Limitations

- Evidence Gaps : Neither provided source directly addresses the target compound. Data on its synthesis, crystallography, or biological activity must be inferred from structurally related molecules.

- Theoretical Predictions: Computational modeling (e.g., DFT or molecular docking) could elucidate the steric and electronic effects of the cyanocyclopropyl group versus hydroxypropyl or trimethylacetamide groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。